molecular formula C29H31N3O3 B3007220 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one CAS No. 1018125-17-1

4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one

Número de catálogo: B3007220
Número CAS: 1018125-17-1
Peso molecular: 469.585
Clave InChI: HQMXXQNESYCFHI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one is a benzimidazole-pyrrolidinone hybrid with a complex structure featuring:

  • A benzimidazole core substituted at position 1 with a 3-(2,6-dimethylphenoxy)-2-hydroxypropyl chain.
  • A pyrrolidin-2-one ring substituted at position 1 with a 3-methylphenyl group and at position 4 with the benzimidazole moiety.

Propiedades

IUPAC Name

4-[1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-19-8-6-11-23(14-19)31-16-22(15-27(31)34)29-30-25-12-4-5-13-26(25)32(29)17-24(33)18-35-28-20(2)9-7-10-21(28)3/h4-14,22,24,33H,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMXXQNESYCFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=C(C=CC=C5C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzodiazole structure, followed by the introduction of the pyrrolidin-2-one moiety and the attachment of the dimethylphenoxy and hydroxypropyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogens, nucleophiles, and other substituents under various conditions, including heat and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and pharmacological properties:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 3-methylphenyl (pyrrolidinone), 2,6-dimethylphenoxy-hydroxypropyl (benzimidazole) ~503.6† Hypothesized α-adrenergic binding due to arylpiperazine-like motifs; moderate lipophilicity‡
4-{1-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methyl-2-propanyl)-2-pyrrolidinone 2-methyl-2-propanyl (pyrrolidinone) ~517.6 Increased steric bulk may reduce receptor binding compared to 3-methylphenyl analogs
4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone 4-methoxyphenoxyethyl (benzimidazole), 3-trifluoromethylphenyl (pyrrolidinone) ~541.5 Enhanced electronic effects (CF3) may improve metabolic stability or target affinity
1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one Chlorophenyl-piperazine (pyrrolidinone) ~347.9 High α1-AR affinity (pKi = 7.13); prophylactic antiarrhythmic ED50 = 1.0 mg/kg (iv)
4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one hydrochloride 4-fluorobenzyl (pyrrolidinone), 2,6-dimethylphenoxyethyl (benzimidazole) ~550.0 Fluorine substitution may enhance bioavailability; hydrochloride salt improves solubility

Notes:

  • †Molecular weight calculated from IUPAC name using standard atomic masses.
  • ‡Lipophilicity inferred from LogP values of analogous compounds .

Key Insights from Comparative Analysis:

Substituent Effects on Receptor Binding: The 3-methylphenyl group in the target compound offers a balance between lipophilicity and steric hindrance, contrasting with bulkier groups like 2-methyl-2-propanyl () or electron-withdrawing CF3 (). These differences influence α-adrenergic receptor (AR) binding, as seen in , where chloro and ethoxy substituents on phenyl rings correlate with higher pKi values . The 2,6-dimethylphenoxy moiety in the target compound may enhance π-π stacking with hydrophobic receptor pockets compared to 4-methoxyphenoxy () or unsubstituted aryl groups .

However, the 3-methylphenyl group may offset this by increasing LogP . Halogenated derivatives (e.g., 4-fluorobenzyl in ) often exhibit improved metabolic stability and bioavailability due to reduced oxidative metabolism .

Biological Activity Trends: Pyrrolidinone derivatives with arylpiperazine fragments () demonstrate strong α-AR affinity and antiarrhythmic activity, suggesting the target compound’s benzimidazole-pyrrolidinone scaffold could be optimized for similar applications . The absence of ionizable groups in the target compound may limit its solubility but enhance blood-brain barrier permeability compared to hydrochlorides () .

Actividad Biológica

The compound 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one is a complex organic molecule with significant potential in medicinal chemistry and pharmacology. Its unique structure combines a benzimidazole core, a pyrrolidinone ring, and various aromatic groups, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H31N3O3C_{29}H_{31}N_{3}O_{3} with a molecular weight of approximately 469.585 g/mol. The structural features include:

  • Benzimidazole Ring : Known for its role in various pharmacological activities.
  • Pyrrolidinone Ring : Often associated with neuroactive compounds.
  • Phenolic Group : Contributes to antioxidant properties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as receptors and enzymes. The presence of the benzimidazole moiety suggests potential interactions with neurotransmitter systems, particularly in the modulation of histamine receptors (H₃R) and cholinergic pathways.

Biological Activity Overview

Research indicates that compounds structurally similar to 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one exhibit:

  • Anticholinesterase Activity : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative disorders like Alzheimer's disease .
  • Antioxidant Properties : The phenolic components suggest potential for scavenging free radicals and reducing oxidative stress.
  • Multitarget Pharmacological Effects : Compounds with similar structures have shown multitargeted effects against various enzymes involved in neurodegeneration .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AChE InhibitionModerate inhibition observed; potential for AD treatment
H₃R ModulationPotential for enhancing wakefulness and cognitive function
Antioxidant ActivitySuggested by phenolic structure; may reduce oxidative stress

Case Study: Anticholinesterase Activity

In a study evaluating various derivatives, compounds similar to 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one exhibited significant AChE inhibition. For instance, one derivative showed an IC₅₀ value of 36.45 nM, indicating strong potential as an anti-Alzheimer's agent .

Case Study: Neuropharmacological Effects

Another study highlighted the multitargeting capabilities of compounds related to this structure. These compounds demonstrated not only receptor binding affinity but also inhibition against key enzymes associated with neurodegenerative diseases. This suggests that further exploration into the therapeutic applications of this compound could yield promising results for conditions like Alzheimer's and Parkinson's disease .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.